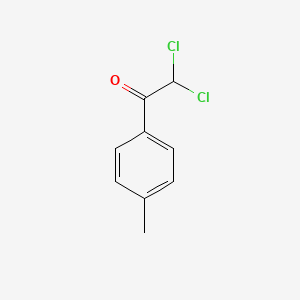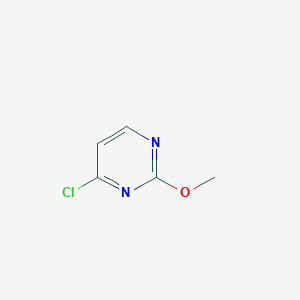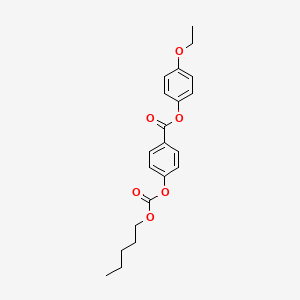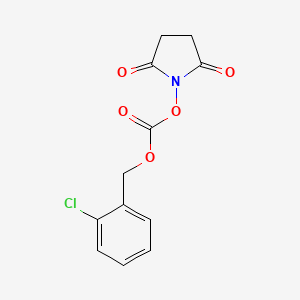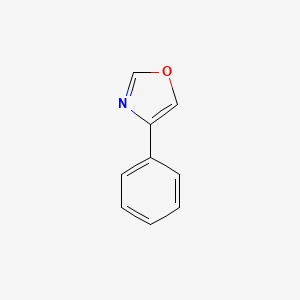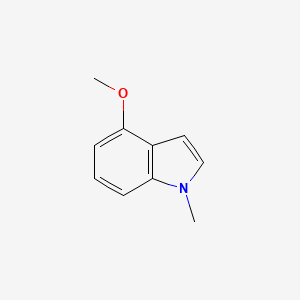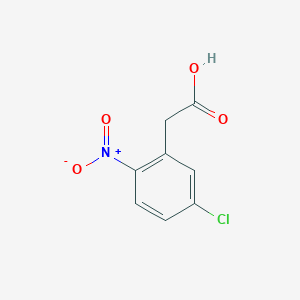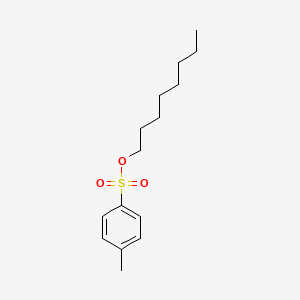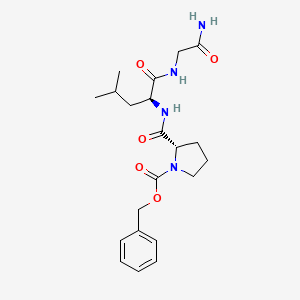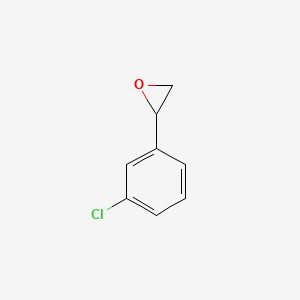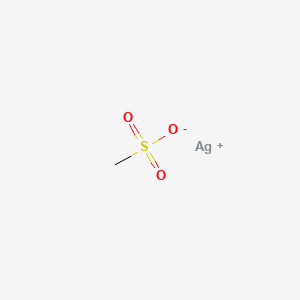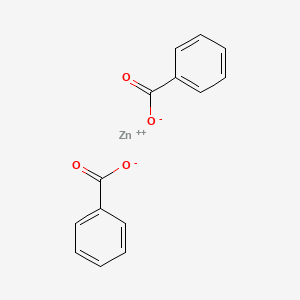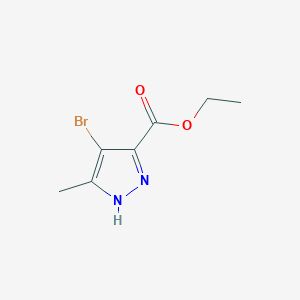
ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate
Übersicht
Beschreibung
Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative . Pyrazoles are a class of compounds containing a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . Visible light catalysis enables an efficient tandem reaction of hydrazones and α-bromo ketones to provide 1,3,5-trisubstituted pyrazoles .
Molecular Structure Analysis
The molecular structure of ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate consists of a pyrazole ring which is a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The InChI code for this compound is 1S/C7H9BrN2O2/c1-3-12-7 (11)6-5 (8)4 (2)9-10-6/h3H2,1-2H3, (H,9,10) .
Chemical Reactions Analysis
4-Bromopyrazole, a related compound, has been reported to react with titanium tetrachloride to afford binary adducts . It’s also known to undergo cyanation in the presence of palladium catalysts .
Physical And Chemical Properties Analysis
Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate is a solid at room temperature . It has a molecular weight of 233.06 . The boiling point of this compound is between 131-133 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : Pyrazole derivatives, including ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate, have been studied for their corrosion inhibition properties. For instance, Dohare et al. (2017) investigated the use of similar pyrazole derivatives as corrosion inhibitors for mild steel in the industrial pickling process. Their findings revealed that these compounds effectively inhibit corrosion, demonstrating high efficiency and adherence to the Langmuir adsorption isotherm (Dohare, Ansari, Quraishi, & Obot, 2017).
Synthesis of Heterocyclic Compounds : Research by Ghaedi et al. (2015) focused on the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. They demonstrated the utility of pyrazole-5-amine derivatives in preparing N-fused heterocycle products (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Synthesis of Bromomethylpyrazole Nucleosides : García-López et al. (1979) explored the synthesis and cytostatic activity of bromomethylpyrazole and pyrazole nitrogen mustard nucleosides. Their work highlighted the potential of these compounds in medicinal chemistry (García-López, Herranz, & Alonso, 1979).
Metal Coordination Polymers : Cheng et al. (2017) synthesized coordination polymers using bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands derived from ethyl 3-methyl-1H-pyrazole-4-carboxylate. Their study contributes to the understanding of the structural diversity and properties of these polymers (Cheng, Wang, Bao, Wu, Sun, Yang, & Liu, 2017).
Safety And Hazards
Zukünftige Richtungen
Pyrazoles, including ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate, continue to be a focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Their popularity has skyrocketed since the early 1990s, and they are expected to remain a significant area of research in the future .
Eigenschaften
IUPAC Name |
ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-5(8)4(2)9-10-6/h3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTNGOQWBKVXKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346885 | |
| Record name | ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |
CAS RN |
6076-14-8 | |
| Record name | ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


